molecular formula C8H14O B1337645 3-Methylideneheptan-2-one CAS No. 65818-30-6

3-Methylideneheptan-2-one

Cat. No.: B1337645
CAS No.: 65818-30-6
M. Wt: 126.2 g/mol
InChI Key: JDTQKULHKDUYBT-UHFFFAOYSA-N
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Description

3-Methylideneheptan-2-one is an organic compound with the molecular formula C8H14O It is a ketone characterized by the presence of a methylidene group attached to the second carbon of a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylideneheptan-2-one can be synthesized through several methods. One common approach involves the aldol condensation of heptanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced catalysts and purification techniques ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: 3-Methylideneheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Methylideneheptan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methylideneheptan-2-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to participate in various biochemical reactions, influencing metabolic processes and enzyme activities. Detailed studies are required to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

  • 3-Methyl-1-heptanone
  • 2-Heptanone
  • 3-Methyl-2-hexanone

Comparison: Compared to these similar compounds, 3-Methylideneheptan-2-one is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-methylideneheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-5-6-7(2)8(3)9/h2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTQKULHKDUYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493174
Record name 3-Methylideneheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65818-30-6
Record name 3-Methylideneheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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